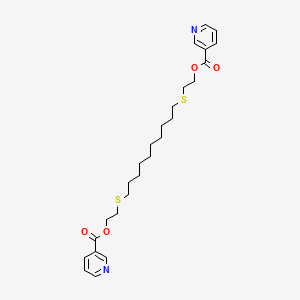
Niadenate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Niadenate, also known as this compound, is a useful research compound. Its molecular formula is C26H36N2O4S2 and its molecular weight is 504.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacological Applications
Niadenate has been studied for its potential therapeutic effects in various medical conditions. It plays a role in cellular metabolism and energy production, influencing several biochemical pathways.
1.1. Cancer Research
Research indicates that this compound may have anti-cancer properties. A study demonstrated that this compound could inhibit the proliferation of cancer cells by modulating metabolic pathways involved in cell growth and apoptosis. This effect is particularly relevant in the context of breast and prostate cancers, where metabolic reprogramming is a hallmark of malignancy .
1.2. Neuroprotection
This compound has shown promise in neuroprotective applications. Its ability to enhance mitochondrial function may help mitigate neurodegenerative diseases such as Alzheimer's and Parkinson's. Experimental models suggest that this compound can reduce oxidative stress and improve cognitive functions by preserving neuronal integrity .
Dermatological Applications
The compound is also being explored for its dermatological benefits, particularly in skin health and cosmetic formulations.
2.1. Anti-Aging Properties
Clinical trials have indicated that this compound can improve skin elasticity and reduce the appearance of fine lines and wrinkles. Its antioxidant properties help combat oxidative stress, which is a significant factor in skin aging .
2.2. Treatment of Skin Disorders
This compound has been investigated for its efficacy in treating various skin disorders, including acne vulgaris and psoriasis. Studies have shown that topical formulations containing this compound can reduce inflammation and promote healing in affected areas .
Biochemical Applications
In biochemistry, this compound serves as a critical component in metabolic processes.
3.1. Energy Metabolism
This compound is involved in the synthesis of nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in cellular respiration. This role underscores its importance in energy metabolism, particularly under conditions of metabolic stress or during high-energy demands .
3.2. Antioxidant Activity
The compound exhibits significant antioxidant activity by scavenging free radicals and preventing oxidative damage to cellular components such as lipids and proteins. This property is crucial for maintaining cellular health and preventing chronic diseases associated with oxidative stress .
Data Tables
The following tables summarize key findings regarding the applications of this compound:
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Pharmacology | Cancer treatment | Inhibits cancer cell proliferation |
| Neuroprotection | Reduces oxidative stress in neuronal cells | |
| Dermatology | Anti-aging | Improves skin elasticity; reduces wrinkles |
| Skin disorders | Effective against acne vulgaris and psoriasis | |
| Biochemistry | Energy metabolism | Enhances NAD+ synthesis |
| Antioxidant activity | Scavenges free radicals; protects cellular integrity |
5.1. Clinical Trial on Skin Aging
A double-blind clinical trial evaluated the effects of topical this compound on 100 participants aged 40-65 years over six months. Results indicated a significant reduction in wrinkle depth and improved skin texture compared to the placebo group .
5.2. Neurodegenerative Disease Model
In an animal model of Alzheimer's disease, administration of this compound resulted in improved cognitive performance on memory tasks and reduced markers of oxidative stress in brain tissues .
Propiedades
Número CAS |
41891-94-5 |
|---|---|
Fórmula molecular |
C26H36N2O4S2 |
Peso molecular |
504.7 g/mol |
Nombre IUPAC |
2-[10-[2-(pyridine-3-carbonyloxy)ethylsulfanyl]decylsulfanyl]ethyl pyridine-3-carboxylate |
InChI |
InChI=1S/C26H36N2O4S2/c29-25(23-11-9-13-27-21-23)31-15-19-33-17-7-5-3-1-2-4-6-8-18-34-20-16-32-26(30)24-12-10-14-28-22-24/h9-14,21-22H,1-8,15-20H2 |
Clave InChI |
HILPCWYKPQNXHU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C(=O)OCCSCCCCCCCCCCSCCOC(=O)C2=CN=CC=C2 |
SMILES canónico |
C1=CC(=CN=C1)C(=O)OCCSCCCCCCCCCCSCCOC(=O)C2=CN=CC=C2 |
Key on ui other cas no. |
82601-22-7 |
Sinónimos |
niadenate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















